Spectroscopic and Spectrometric Characterization of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: A Technical Guide
Spectroscopic and Spectrometric Characterization of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the novel heterocyclic compound, 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
Predicted Spectroscopic and Spectrometric Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR data provides insights into the structural backbone of the molecule.
Table 1: Predicted ¹H NMR Data for 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13-15 | Singlet | 1H | -COOH |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O (Carboxylic Acid) |
| ~145 | C-Br (C2) |
| ~140 (q, J ≈ 35-40 Hz) | C-CF₃ (C4) |
| ~120 (q, J ≈ 270-280 Hz) | CF₃ |
| ~118 | C-COOH (C5) |
Solvent: DMSO-d₆
Table 3: Predicted ¹⁹F NMR Data for 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~-60 to -65 | Singlet | -CF₃ |
Reference: CFCl₃
Infrared (IR) Spectroscopy
The predicted IR absorption bands highlight the key functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1500-1600 | Medium | C=N stretch (Thiazole ring) |
| 1200-1350 | Strong | C-F stretch (Trifluoromethyl) |
| 1000-1150 | Strong | C-F stretch (Trifluoromethyl) |
| 600-800 | Medium | C-Br stretch |
Mass Spectrometry (MS)
The predicted mass spectrometry data is based on electron ionization (EI), which is expected to cause significant fragmentation.
Table 5: Predicted Mass Spectrometry Fragmentation Data (EI) for 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
| m/z | Proposed Fragment | Notes |
| 275/277 | [M]⁺ | Molecular ion peak (presence of Br isotopes) |
| 258/260 | [M-OH]⁺ | Loss of hydroxyl radical from carboxylic acid |
| 230/232 | [M-COOH]⁺ | Loss of carboxyl group |
| 208/210 | [C₄BrF₃NS]⁺ | Further fragmentation |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic and spectrometric data for 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H, ¹³C, and ¹⁹F NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
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¹H NMR Acquisition:
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Acquire the spectrum at 298 K.
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Use a standard single-pulse experiment.
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Set the spectral width to cover the range of -2 to 16 ppm.
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Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
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Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire the spectrum at 298 K.
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Use a proton-decoupled pulse sequence (e.g., zgpg30).
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Set the spectral width to cover the range of 0 to 200 ppm.
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Employ a 30-degree pulse angle with a relaxation delay of 2-5 seconds.
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Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
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¹⁹F NMR Acquisition:
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Acquire the spectrum at 298 K.
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Use a standard single-pulse experiment without proton decoupling.
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Set the spectral width to cover the expected range for the trifluoromethyl group (e.g., -50 to -80 ppm).
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Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
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Acquire a sufficient number of scans (e.g., 16 or 32).
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Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak for ¹H and ¹³C, and an external standard (e.g., CFCl₃) for ¹⁹F.
Fourier-Transform Infrared (FT-IR) Spectroscopy
2.2.1. KBr Pellet Method
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Sample Preparation:
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Pellet Formation:
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Transfer the mixture to a pellet die.
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Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[2]
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Data Acquisition:
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Place the KBr pellet in the sample holder of an FT-IR spectrometer.
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Acquire a background spectrum of the empty sample compartment.
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Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
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Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
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Data Processing: Process the spectrum using the instrument's software to obtain a transmittance or absorbance spectrum.
Mass Spectrometry (MS)
2.3.1. Electron Ionization (EI) Mass Spectrometry
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
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Ionization:
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Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 40-350).
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Detection: Detect the ions using a suitable detector, such as an electron multiplier.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and major fragment ions. Pay attention to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[5]
Visualized Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis and the proposed fragmentation pathway.
